2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid
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Overview
Description
2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound features a unique structure combining amino acids, purine bases, and sulfonic acid groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the oxolane ring and subsequent sulfonation. Key steps include:
Purine Base Synthesis: Starting from guanine or adenine, the purine base is synthesized through a series of nitration, reduction, and amination reactions.
Oxolane Ring Formation: The oxolane ring is introduced via cyclization reactions involving dihydroxy intermediates.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are often used to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the purine ring can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it serves as a model compound for studying nucleic acid interactions and enzyme mechanisms. Its purine base is particularly relevant in the context of DNA and RNA studies.
Medicine
Medically, this compound has potential applications in drug development, particularly in designing antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a promising candidate for targeting viral replication and cancer cell proliferation.
Industry
Industrially, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with nucleic acids and proteins. The purine base can form hydrogen bonds with nucleotides, affecting DNA and RNA stability and function. Additionally, the sulfonic acid groups can interact with protein active sites, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Similar in structure due to the purine base but lacks the sulfonic acid groups.
Guanosine: Another purine-based compound with similar biochemical properties.
Sulfonated Amino Acids: Compounds like taurine that contain sulfonic acid groups but differ in their overall structure.
Uniqueness
What sets 2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate apart is its combination of a purine base with sulfonic acid groups, providing unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H32N6O11S3 |
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Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10) |
InChI Key |
TYXBLACMHQBEEW-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Origin of Product |
United States |
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